DC10SMe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

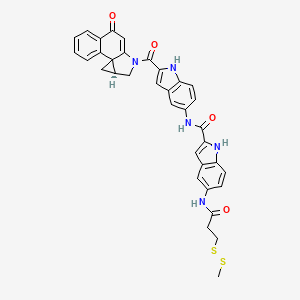

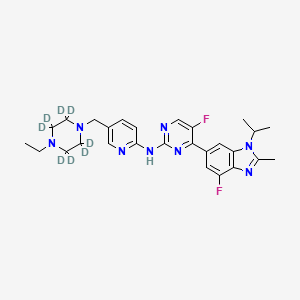

DC10SMe is a DNA alkylating agent that is primarily used in the synthesis of antibody-drug conjugates (ADCs). It exhibits potent cytotoxicity against various cancer cell lines, including Ramos, Namalwa, and HL60/s cells, with IC50 values of 15 pM, 12 pM, and 12 pM, respectively . The compound’s ability to form DNA adducts makes it a valuable tool in targeted cancer therapies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DC10SMe is synthesized through a series of chemical reactions that involve the formation of a cyclopropyl group and subsequent alkylation. The synthetic route typically includes the following steps:

- Formation of the cyclopropyl group.

- Alkylation with an adenine residue to form a DNA adduct .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced under controlled laboratory conditions to ensure high purity and efficacy. The production process involves stringent quality control measures to maintain the compound’s integrity and potency .

Análisis De Reacciones Químicas

Types of Reactions

DC10SMe primarily undergoes alkylation reactions. It is an active cyclopropyl form that undergoes N-3 alkylation with an adenine residue, forming a DNA adduct .

Common Reagents and Conditions

The alkylation reactions involving this compound typically require:

- Cyclopropyl group formation reagents.

- Adenine residues for alkylation.

- Controlled laboratory conditions to ensure the stability and reactivity of the compound .

Major Products Formed

The major product formed from the reaction of this compound is a DNA adduct, which is crucial for its function as a DNA alkylating agent in targeted cancer therapies .

Aplicaciones Científicas De Investigación

DC10SMe has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a reagent in the synthesis of complex organic molecules.

Biology: Employed in studies involving DNA damage and repair mechanisms.

Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapies.

Industry: Utilized in the production of specialized pharmaceuticals and research chemicals

Mecanismo De Acción

DC10SMe exerts its effects through DNA alkylation. The compound undergoes N-3 alkylation with an adenine residue, forming a DNA adduct. This adduct disrupts the DNA structure, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include DNA strands, where it forms covalent bonds, thereby inhibiting DNA replication and transcription .

Comparación Con Compuestos Similares

DC10SMe is unique in its potent DNA alkylating properties and its application in antibody-drug conjugates. Similar compounds include:

Duocarmycins: Another class of DNA alkylators used in ADCs.

Calicheamicins: DNA minor groove binders with similar cytotoxic properties.

Pyrrolobenzodiazepines: DNA crosslinkers used in targeted cancer therapies

This compound stands out due to its specific alkylation mechanism and its high potency against cancer cells, making it a valuable compound in the development of targeted cancer treatments.

Propiedades

Fórmula molecular |

C35H29N5O4S2 |

|---|---|

Peso molecular |

647.8 g/mol |

Nombre IUPAC |

5-[3-(methyldisulfanyl)propanoylamino]-N-[2-[(13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C35H29N5O4S2/c1-45-46-11-10-32(42)36-22-6-8-26-19(12-22)14-28(38-26)33(43)37-23-7-9-27-20(13-23)15-29(39-27)34(44)40-18-21-17-35(21)25-5-3-2-4-24(25)30(41)16-31(35)40/h2-9,12-16,21,38-39H,10-11,17-18H2,1H3,(H,36,42)(H,37,43)/t21-,35?/m1/s1 |

Clave InChI |

LMJIHUHQBTUVRR-HPUOVZDUSA-N |

SMILES isomérico |

CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H]6CC67C5=CC(=O)C8=CC=CC=C78 |

SMILES canónico |

CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=CC=CC=C78 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)

![2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B15144922.png)

![(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15144932.png)

![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B15144934.png)

![methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B15144946.png)

![(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one](/img/structure/B15144949.png)

![(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B15144954.png)